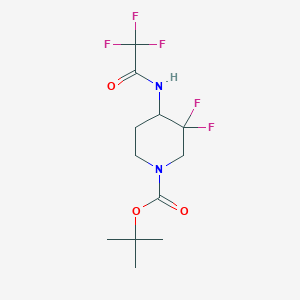

Tert-butyl 3,3-difluoro-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI code. For the similar compound “tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate”, the SMILES string isO.CC(C)(C)OC(=O)N1CCC(=O)C(F)(F)C1 and the InChI code is 1S/C10H15F2NO3.H2O/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13;/h4-6H2,1-3H3;1H2 . Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as boiling point, density, and pKa. For the similar compound “tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate”, the predicted boiling point is 274.7±40.0 °C and the predicted density is 1.21±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Industrial Production

Tert-butyl 3,3-difluoro-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate plays a crucial role in the synthesis of complex molecules, as evidenced by its application in the industrial production of Vandetanib, a therapeutic compound. Through a series of chemical transformations, including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination, it serves as a key intermediate, demonstrating its importance in achieving high yields and commercial viability in manufacturing scales (W. Mi, 2015).

Asymmetric Synthesis of N-heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as gold standards in the stereoselective synthesis of amines and their derivatives, highlighting the significance of similar compounds in asymmetric synthesis. The methodology facilitated by tert-butanesulfinamide provides general access to structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines, underscoring the compound's utility in producing natural product analogues and therapeutically relevant compounds (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020).

Environmental Applications

In environmental science, derivatives of tert-butyl compounds, such as tert-butyl alcohol, have been explored for their potential in mitigating pollution. Specifically, the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor represents an innovative approach to address contamination from fuel additives. This method not only demonstrates the compound's relevance in environmental remediation but also its versatility in transforming pollutants into less harmful substances (L. Hsieh, Cheng-Hsien Tsai, Juu‐En Chang, M. Tsao, 2011).

Safety and Hazards

The safety and hazards of a compound are typically represented by its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) symbols and hazard statements. For the similar compound “tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate”, the GHS symbol is GHS07, which represents ‘Exclamation mark’, and the hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Eigenschaften

IUPAC Name |

tert-butyl 3,3-difluoro-4-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F5N2O3/c1-10(2,3)22-9(21)19-5-4-7(11(13,14)6-19)18-8(20)12(15,16)17/h7H,4-6H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURAMIQONNYDQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F5N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2563087.png)

![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2563090.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2563096.png)

![5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline](/img/structure/B2563097.png)

![ethyl 2-[2-[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2563099.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2563104.png)